2-[Ethyl(methyl)sulfamoyl]benzoic acid
Overview
Description
2-[Ethyl(methyl)sulfamoyl]benzoic acid is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethyl and methyl group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, drug development, and biochemistry studies.
Scientific Research Applications
2-[Ethyl(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research In chemistry, it is used as an intermediate in the synthesis of more complex moleculesAdditionally, it is used in biochemistry studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfamoyl benzoic acids, it may interact with its targets through the sulfamoyl group, which is known to form hydrogen bonds with biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[Ethyl(methyl)sulfamoyl]benzoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-[Ethyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain sulfonamide-sensitive enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound shows a significant impact only above a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfonamide-sensitive enzymes, which play a role in the metabolism of sulfur-containing compounds. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in these pathways, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by sulfonamide transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
The synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl and methyl sulfamoyl groups under specific conditions. One common method involves the use of potassium hydroxide and water to form an emulsion with benzaldehyde, which is then allowed to react overnight . Industrial production methods may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfamoyl or benzoic acid moieties .
Comparison with Similar Compounds
2-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as N-substituted 4-sulfamoylbenzoic acid derivatives. These compounds share a similar sulfamoyl group attached to a benzoic acid moiety but differ in the nature of the substituents on the sulfamoyl group. The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[ethyl(methyl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGCRIUWROKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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